3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine typically involves the reaction of 4-fluorophenol with 2-chloroethanol to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 3-aminophenol under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions . Additionally, its unique structure makes it a valuable compound for investigating the effects of fluorine substitution in organic molecules .
Mechanism of Action
The mechanism of action of 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can significantly influence the compound’s binding affinity and selectivity, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)-methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)-phenoxy)-1-methylcyclohexane-1-carboxylic Acid Derivatives: These compounds share structural similarities with 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine and are used in various pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in research, particularly in the study of fluorine-substituted organic compounds .
Properties
IUPAC Name |
3-[2-(4-fluorophenoxy)ethoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c15-11-4-6-13(7-5-11)17-8-9-18-14-3-1-2-12(16)10-14/h1-7,10H,8-9,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERGDFWTXIFCCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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